(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride
Beschreibung
(7S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride (CAS: 144282-35-9) is a spirocyclic amine derivative with a benzyl substituent at the 5-position of the 5-azaspiro[2.4]heptane scaffold. Its molecular formula is C₁₃H₁₈N₂·HCl, and it has a molecular weight of 238.76 g/mol (calculated from free base MW 202.3 + HCl). The compound features a rigid spirocyclic structure, which enhances conformational stability and binding specificity in pharmacological contexts . It is synthesized via multi-step routes involving benzyl protection/deprotection and stereoselective reduction, as reported by Kimura et al. .
Eigenschaften
Molekularformel |
C13H19ClN2 |
|---|---|
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine;hydrochloride |
InChI |
InChI=1S/C13H18N2.ClH/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m1./s1 |
InChI-Schlüssel |
FNYTUMJVEIZMHO-UTONKHPSSA-N |
Isomerische SMILES |
C1CC12CN(C[C@H]2N)CC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CC12CN(CC2N)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclopropanation and Bromination
The synthesis begins with benzoylamide acetoacetate (II) as the starting material. Cyclopropanation is achieved via reaction with 1,2-dichloroethane in the presence of anhydrous dimethylformamide (DMF) and sodium carbonate at 15–35°C for 24 hours, yielding 3-cyclopropyl benzoylamide acetoacetate (III). Subsequent bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetonitrile (ACN) generates 1-bromo-3-cyclopropyl benzoylamide acetoacetate (IV) with >90% efficiency.
Critical Parameters :
Cyclization and Oximation
Cyclization of IV under alkaline conditions (NaOH/KOH in DCM at reflux for 15 hours) forms 5-benzyl-5-azaspiro[2.4]heptane-4,7-diketone (V), a key spirocyclic intermediate. Oximation with hydroxylamine hydrochloride in pyridine converts the diketone into 4-oxo-5-benzyl-7-oximido-5-azaspiro[2.4]heptane (VI), achieving 95% yield.
Mechanistic Insight :
The oximation step proceeds via nucleophilic attack of hydroxylamine on the carbonyl group, facilitated by pyridine’s base properties to neutralize HCl byproducts.
Reduction and Chiral Resolution
Sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) selectively reduce the oxime group in VI to the primary amine, yielding racemic 5-benzyl-7-amino-5-azaspiro[2.4]heptane (VII) with 97% yield. Chiral resolution using L-camphorsulfonic acid in toluene produces the (7S)-enantiomer (VIII) via diastereomeric salt formation, followed by recrystallization in ethanol to achieve 96.4% ee.
Optimization Note :
Process Optimization and Industrial Considerations
Cost-Efficiency and Scalability
The patented route eliminates costly steps such as high-pressure hydrogenation and lithium aluminum hydride reductions, reducing raw material costs by ~40% compared to earlier methods. Industrial batches (50L scale) demonstrate consistent yields (>90%) for critical steps like cyclization and reduction.
Table 1: Key Process Metrics
| Step | Reagents/Conditions | Yield (%) | Purity (ee, %) |
|---|---|---|---|
| Cyclopropanation | 1,2-Dichloroethane, DMF, 25°C | 92 | – |
| Bromination | NBS, DCM/ACN, 5h | 94 | – |
| Cyclization | NaOH, DCM, reflux | 92 | – |
| Oximation | NH₂OH·HCl, pyridine, rt | 95 | – |
| Reduction | NaBH₄, BF₃·Et₂O, THF, 0°C | 97 | – |
| Chiral Resolution | L-Camphorsulfonic acid, toluene/EtOH | 96.4 | 99.5 |
Comparative Analysis of Synthetic Routes
Patent vs. Prior Art
Earlier routes relied on Raney nickel-catalyzed hydrogenation and chiral auxiliaries, which suffered from racemization (≤50% ee) and low yields (60–70%). The patented method achieves superior enantioselectivity (99.5% ee) through diastereomeric crystallization, avoiding chromatography.
Advantages of the Patented Route :
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Benzylgruppe, was zur Bildung von Benzylalkohol- oder Benzaldehyddervivaten führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um den spirocyclischen Kern oder die Aminogruppe zu modifizieren. Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.
Hauptprodukte
Oxidation: Benzylalkohol, Benzaldehyd.
Reduktion: Reduzierte spirocyclische Amine.
Substitution: N-Alkyl- oder N-Acylderivate.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Enzyme Inhibition :
- Research indicates that (7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride may act as an inhibitor for various enzymes involved in critical biological pathways. Its ability to bind selectively to these enzymes positions it as a potential candidate for therapeutic applications, particularly in treating conditions related to metabolic dysregulation.
-
Neuropharmacology :
- The compound's structural similarities to known psychoactive substances suggest potential interactions with neurotransmitter systems. Preliminary studies have indicated that it might influence neurotransmitter release and receptor activity, making it a subject of interest for developing treatments for neurological disorders .
- Drug Synthesis :
Case Study 1: Synthesis of Sitafloxacin
- Objective : Investigate the use of this compound in synthesizing Sitafloxacin.
- Methodology : Multi-step organic synthesis techniques were employed, utilizing the compound as a precursor.
- Outcome : Successful synthesis of Sitafloxacin was achieved, demonstrating the compound's utility in producing clinically relevant antibiotics.
- Objective : Evaluate the biological activity of this compound.
- Methodology : Interaction studies were conducted to assess binding affinity with specific receptors.
- Outcome : The compound exhibited significant binding activity, suggesting potential therapeutic implications in modulating neurotransmitter systems .
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Notable Applications |
|---|---|---|
| (7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine | Spirocyclic with benzyl group | Enzyme inhibition, drug synthesis |
| Sitafloxacin | Quinolone antibiotic | Treatment of bacterial infections |
| Other spirocyclic amines | Varies widely in structure | Various therapeutic applications |
Wirkmechanismus
The mechanism of action of (7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, while the spirocyclic core provides structural rigidity and specificity. This compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Spirocyclic Amine Derivatives
(a) (7S)-5-Azaspiro[2.4]heptan-7-amine Dihydrochloride
- Structure : Lacks the benzyl group at the 5-position.
- Molecular Formula : C₆H₁₃N₂·2HCl (MW: 183.10).
- Key Differences: Reduced lipophilicity (LogP ~0.5 vs. ~2.1 for the benzyl derivative). Used as a precursor for further functionalization .
(b) 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride
- Structure : Fluorine substituent at the 7-position.
- Molecular Formula : C₆H₁₁ClFN (MW: 151.61).
- Reduced basicity compared to the benzylamine derivative .
(c) 7-Methoxy-5-azaspiro[2.4]heptane Hydrochloride
- Structure : Methoxy group at the 7-position.
- Molecular Formula: C₇H₁₃NO·HCl (MW: 165.64).
- Key Differences: Methoxy group increases polarity, reducing membrane permeability. Potential for hydrogen bonding with targets .
Benzyl-Substituted Analogues
(a) (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine Dihydrochloride
- Structure : Additional HCl salt form.
- Molecular Formula : C₁₃H₁₈N₂·2HCl (MW: 275.21).
- Key Differences: Higher solubility in aqueous media compared to the mono-hydrochloride form. Similar pharmacological activity but altered pharmacokinetics .
(b) (S)-7-Amino-5-(4-Methoxybenzyl)-5-azaspiro[2.4]heptan-4-one
Non-Spirocyclic Comparators
(a) 1-Benzyloctahydropyrrolo[3,4-b]pyrrole
- Structure : Bicyclic pyrrolo-pyrrolidine scaffold.
- Molecular Formula : C₁₂H₁₆N₂ (MW: 188.27).
- Key Differences :
(b) rac-3-Hydroxymethylpiperidine Benzylated Derivatives
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Weight | LogP | Solubility (mg/mL) | Synthetic Route Complexity |
|---|---|---|---|---|
| Target Compound (HCl salt) | 238.76 | ~2.1 | 12.5 (water) | High (stereoselective) |
| 7-Fluoro Derivative | 151.61 | ~1.8 | 8.2 | Moderate |
| 1-Benzyloctahydropyrrolo[3,4-b]pyrrole | 188.27 | ~1.5 | 5.0 | Low |
| (S)-5-Benzyl Dihydrochloride | 275.21 | ~2.0 | 18.7 | High |
Pharmacological Insights:
- The benzyl group in the target compound enhances hydrophobic interactions with target proteins (e.g., kinases), as evidenced by its higher inhibitory potency compared to non-benzylated spirocyclic amines .
- Fluoro and methoxy substituents improve metabolic stability but reduce cell permeability .
- Spirocyclic rigidity confers superior target selectivity over flexible bicyclic analogues .
Biologische Aktivität
(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride, a compound with the CAS number 144282-35-9, is a bicyclic amine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18N2
- Molecular Weight : 202.3 g/mol
- CAS Number : 144282-35-9
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic system. It exhibits potential as a neuromodulator, influencing synaptic transmission and receptor activity.
Biological Activities
Research indicates that this compound may possess various pharmacological effects, including:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through serotonin and norepinephrine reuptake inhibition.
- Neuroprotective Effects : The compound has shown promise in neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
- Cognitive Enhancement : Some studies have reported improvements in cognitive function and memory retention following administration of this compound, indicating its potential as a cognitive enhancer.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antidepressant Effects :
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors measured by the forced swim test and tail suspension test. The compound appeared to modulate serotonin levels, suggesting a mechanism similar to traditional antidepressants. -
Neuroprotective Studies :
In vitro experiments revealed that the compound could protect neuronal cells from oxidative stress induced by glutamate exposure. This suggests its potential therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders. -
Cognitive Function Enhancement :
Behavioral assessments indicated that subjects treated with this compound showed improved performance in memory tasks compared to controls, highlighting its potential role as a cognitive enhancer.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride?
- Methodology : The synthesis typically involves multi-step processes, including:
-
Reduction : Sodium borohydride (NaBH₄) is used to reduce 5-benzyl-5-azaspiro[2.4]heptan-7-one to 5-benzyl-5-azaspiro[2.4]heptan-7-ol, achieving yields up to 90.9% under optimized molar ratios (n(NaBH₄):n(ketone) = 0.75:1) .
-
Debenzylation : Palladium-carbon (Pd/C) and ammonium formate facilitate debenzylation. A 2:1 molar ratio of ammonium formate to substrate and 0.4× Pd/C loading yield the final amine at 85% efficiency .
-
Stereochemical Control : Diastereomers are resolved via methods reported by Kimura et al., using chiral auxiliaries (e.g., (R)-1-phenylethyl groups) to isolate the (7S)-enantiomer .
Q. How is stereochemical purity ensured during synthesis?
- Chiral Resolution : Diastereomeric intermediates (e.g., 5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-amine) are synthesized and separated via chromatography or crystallization. The (7S)-configuration is confirmed by chiral HPLC or X-ray crystallography .
- Protection Strategies : tert-Butoxycarbonyl (Boc) groups protect the amine during synthesis, minimizing racemization. Final deprotection with HCl yields the hydrochloride salt .
Advanced Research Questions
Q. How can molecular docking simulations inform the design of derivatives targeting enzymes like JAK1?
- Methodology :
- Docking Workflow : AutoDock4.2 or similar software is used to model interactions between the compound and JAK1 (PDB ID: 3EYG). The pyrrolidine moiety forms hydrogen bonds with Ala906, Glu957, and van der Waals interactions with Val889 and Gly1020 .
- Structure-Activity Relationship (SAR) : Modifications to the aminopiperidine scaffold (e.g., spirocyclic rings) enhance selectivity. For example, substituting the benzyl group with bulkier aryl groups improves JAK1 binding affinity .
- Validation : In vitro kinase assays and ADME studies (e.g., permeability, metabolic stability) validate predicted interactions .
Q. What methodological challenges arise when scaling up synthesis, and how are they addressed?
- Challenges :
- Yield Optimization : Large-scale reductions require precise stoichiometric control to avoid side reactions (e.g., over-reduction).
- Purification : Spirocyclic amines often require specialized crystallization techniques to maintain enantiomeric excess.
- Solutions :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, enhancing reproducibility and yield .
- In-line Analytics : Real-time monitoring (e.g., FTIR, HPLC) ensures reaction progression and purity .
Data Contradiction Analysis
Q. How do reaction conditions impact the yield of 5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride?
- Contradictory Observations :
- Reduction Step : A NaBH₄:ketone ratio of 0.75:1 achieves 90.9% yield , while higher ratios may lead to byproducts (e.g., over-reduced amines).
- Catalyst Loading : Pd/C at 0.4× substrate weight maximizes debenzylation efficiency, whereas lower loadings (<0.3×) result in incomplete reactions .
Biological Activity and Applications
Q. What evidence supports the neuroprotective potential of this compound?
- Mechanistic Insights :
- The spirocyclic scaffold modulates neurotransmitter systems (e.g., dopamine, acetylcholine) in neurodegenerative models. In Parkinson’s disease assays, it reduces oxidative stress via Nrf2 pathway activation .
- Experimental Models :
- In vitro neuroprotection assays (e.g., SH-SY5Y cells under rotenone-induced stress) show dose-dependent viability improvements (EC₅₀ = 1.2 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
